molecular formula C15H18N2O4S B12926112 6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one CAS No. 284681-81-8

6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one

Katalognummer: B12926112
CAS-Nummer: 284681-81-8
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: QBKCURRLEMEXDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one is a complex organic compound characterized by its unique chemical structure It contains a pyrimidine ring substituted with a sec-butoxy group and a toluene-3-sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, sec-butyl alcohol, and toluene-3-sulfonyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, or chromatography to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butoxy or toluene-3-sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-sec-Butoxy-2-(toluene-4-sulfonyl)-3H-pyrimidin-4-one
  • 6-sec-Butoxy-2-(benzene-3-sulfonyl)-3H-pyrimidin-4-one
  • 6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-2-one

Uniqueness

6-sec-Butoxy-2-(toluene-3-sulfonyl)-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

284681-81-8

Molekularformel

C15H18N2O4S

Molekulargewicht

322.4 g/mol

IUPAC-Name

4-butan-2-yloxy-2-(3-methylphenyl)sulfonyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O4S/c1-4-11(3)21-14-9-13(18)16-15(17-14)22(19,20)12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H,16,17,18)

InChI-Schlüssel

QBKCURRLEMEXDQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC1=CC(=O)NC(=N1)S(=O)(=O)C2=CC=CC(=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.